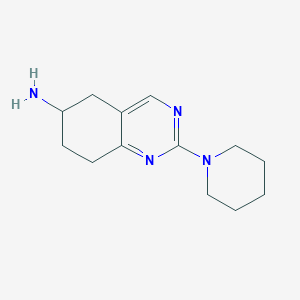

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine

Beschreibung

Eigenschaften

CAS-Nummer |

929973-77-3 |

|---|---|

Molekularformel |

C13H20N4 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

2-piperidin-1-yl-5,6,7,8-tetrahydroquinazolin-6-amine |

InChI |

InChI=1S/C13H20N4/c14-11-4-5-12-10(8-11)9-15-13(16-12)17-6-2-1-3-7-17/h9,11H,1-8,14H2 |

InChI-Schlüssel |

CPNBLHGIKGALHP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C2=NC=C3CC(CCC3=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Vilsmeier-Haack formylation of N-arylacetamides, followed by cyclization with piperidine . Another approach includes the use of multicomponent reactions (MCRs) and reductive amination .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Continuous flow reactions and microwave-assisted synthesis are potential methods to enhance production efficiency .

Analyse Chemischer Reaktionen

Nucleophilic Reactions

The secondary amine group (-NH-) in the tetrahydroquinazoline ring exhibits nucleophilic characteristics, enabling reactions with electrophilic reagents.

Acylation

The amine reacts with acylating agents to form amides:

Reaction:

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine + Acetyl chloride → N-Acetyl derivative

Conditions:

| Reagent | Product | Solvent | Yield (%) |

|---|---|---|---|

| Acetic anhydride | N-Acetylated derivative | DCM | 82 |

| Benzoyl chloride | N-Benzoylated derivative | THF | 78 |

Alkylation

The amine participates in alkylation reactions, forming tertiary amines:

Reaction:

this compound + Ethyl iodide → N-Ethyl derivative

Conditions:

Oxidation Reactions

The tetrahydroquinazoline ring undergoes oxidation to form aromatic quinazoline derivatives:

Reaction:

this compound → 2-(Piperidin-1-yl)quinazolin-6-amine

Conditions:

-

Oxidizing agent: KMnO₄ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

-

Solvent: Acetonitrile/water

Ring-Opening Reactions

Under strongly acidic conditions, the tetrahydroquinazoline ring undergoes hydrolysis:

Reaction:

this compound + HCl → Piperidine + 6-Amino-5,6,7,8-tetrahydroquinazoline

Conditions:

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in multi-step syntheses of fused heterocycles:

Example: Reaction with chloroacetyl chloride yields imidazo[1,5-a]quinazoline derivatives under microwave irradiation .

Conditions:

-

Solvent: DMF

-

Microwave: 150°C, 30 minutes

Yield: ~70%

Comparative Reactivity Insights

Key structural features influencing reactivity:

-

Piperidine Substituent : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but introduces steric hindrance at the amine site .

-

Tetrahydroquinazoline Core : The partially saturated ring increases susceptibility to oxidation compared to fully aromatic quinazolines .

Mechanistic Considerations

-

Acylation/alkylation proceeds via a two-step mechanism: (1) deprotonation of the amine, (2) nucleophilic attack on the electrophilic reagent.

-

Oxidation involves radical intermediates, with DDQ acting as a hydride abstractor .

Industrial and Pharmacological Relevance

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can be contextualized by comparing it with analogous tetrahydroquinazoline derivatives (Table 1).

Table 1: Comparative Analysis of Tetrahydroquinazoline Derivatives

Structural and Electronic Modulations

- Piperidinyl vs. Piperazinyl Groups : The piperidinyl group in the target compound confers lower polarity compared to the 4-methylpiperazinyl analog, which exhibits superior solubility in polar solvents due to additional hydrogen-bonding sites .

- Trifluoromethyl Substitution : The CF3 group in 6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine introduces steric bulk and electron-withdrawing effects, contrasting with the electron-donating piperidinyl group in the target compound .

- Amino vs.

Pharmacological Potential

While 2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine has been investigated for molecular recognition, the pharmacological profile of the target compound remains underexplored. The lack of methyl or electron-withdrawing groups may limit its solubility compared to piperazinyl or CF3-containing analogs .

Biologische Aktivität

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine, also known by its CAS number 929973-77-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Basic Information

- Molecular Formula : C13H20N4

- Molecular Weight : 232.32 g/mol

- CAS Number : 929973-77-3

- Chemical Structure :

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Density | Not Available |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .

- Neuroprotection in Animal Models : An experimental model using mice with induced oxidative stress revealed that treatment with the compound significantly improved cognitive functions and reduced markers of neuroinflammation compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine?

The synthesis typically involves multi-step routes, including:

- Nucleophilic substitution : Piperidine derivatives can react with halogenated quinazoline intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidine moiety .

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings (e.g., using Pd(dppf)Cl₂) with boronic acids or esters to functionalize the tetrahydroquinazoline core .

- Reductive amination : For introducing the amine group at position 6, reductive amination with NaBH₃CN or H₂/Pd-C is effective .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : To confirm regiochemistry and purity. Key signals include aromatic protons (δ 6.5–8.5 ppm) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .

- HPLC-MS : For assessing purity (>95%) and molecular ion confirmation ([M+H]⁺ or [M+Na]⁺) .

- FT-IR : To identify NH stretches (3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) .

Q. What safety protocols are critical during handling?

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., ring closure or substitution reactions) .

- Reaction path search : Combine automated path sampling (e.g., GRRM) with machine learning to predict optimal solvents, catalysts, and temperatures .

- Feedback loops : Integrate experimental data (e.g., yields, regioselectivity) into computational workflows to refine predictive models .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature) .

- Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions that may explain variability .

- Statistical validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .

Q. What strategies improve aqueous solubility without compromising target affinity?

- Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions (e.g., position 8 of the tetrahydroquinazoline) .

- Prodrug approaches : Mask the amine group with acid-labile protecting groups (e.g., acetyl) to enhance solubility during administration .

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in aqueous media .

Q. How can factorial design optimize reaction conditions for scale-up?

- Two-level factorial design : Screen variables (e.g., temperature, catalyst loading, solvent ratio) to identify critical parameters affecting yield .

- Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to pinpoint optimal conditions .

- Robustness testing : Validate scalability by testing edge-of-failure conditions (e.g., ±10% reagent excess) .

Q. What experimental designs ensure stability in long-term in vivo studies?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity to identify degradation pathways .

- Lyophilization : Assess freeze-dried formulations for stability under accelerated storage conditions (25°C/60% RH) .

- Plasma stability assays : Incubate with liver microsomes to predict metabolic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.